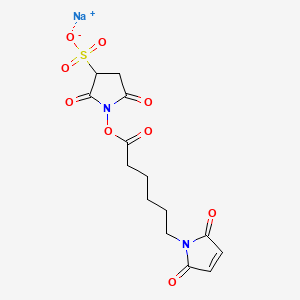

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester

Description

Properties

IUPAC Name |

sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9S.Na/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24;/h5-6,9H,1-4,7-8H2,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDXXTLMKGZDPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N2NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401051 | |

| Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215312-86-0 | |

| Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-EMCS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester (Sulfo-SMCC)

This guide provides an in-depth exploration of the chemical principles and practical applications of Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), a cornerstone reagent in bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the mechanism of action of Sulfo-SMCC, offering not just protocols, but the scientific rationale behind them to empower robust and reproducible experimental design.

Introduction: The Power of Controlled Heterobifunctional Crosslinking

In the intricate landscape of biological research and therapeutic development, the ability to covalently link biomolecules with precision is paramount.[1] Applications ranging from the construction of antibody-drug conjugates (ADCs) and enzyme-linked immunosorbent assays (ELISAs) to the immobilization of proteins on surfaces rely on the formation of stable, well-defined bioconjugates.[2][3] Sulfo-SMCC has emerged as a widely utilized tool for these tasks due to its heterobifunctional nature, possessing two distinct reactive groups that allow for a controlled, sequential conjugation process.[4]

Sulfo-SMCC contains a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and a maleimide group, enabling the covalent linkage of molecules bearing primary amines and sulfhydryl (thiol) groups, respectively.[5] The key advantages of Sulfo-SMCC lie in its water solubility, conferred by the sulfonate group, which allows for reactions to be conducted in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.[4] Furthermore, the cyclohexane ring in its spacer arm enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis.[3][6]

The Dual-Action Mechanism of Sulfo-SMCC

The utility of Sulfo-SMCC is rooted in its ability to facilitate a two-step crosslinking reaction, providing a high degree of control over the conjugation process and minimizing the formation of undesirable homodimers.[3] The process involves the sequential reaction of the sulfo-NHS ester with an amine-containing molecule, followed by the reaction of the maleimide group with a sulfhydryl-containing molecule.

Step 1: Amine Acylation via the Sulfo-NHS Ester

The first step in a typical Sulfo-SMCC conjugation is the reaction of the sulfo-NHS ester with a primary amine (-NH₂) on the first biomolecule (e.g., a protein or antibody).[7] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.[8]

Causality of Experimental Conditions:

-

pH: The efficiency of this reaction is highly pH-dependent.[9] The optimal pH range is between 7.0 and 8.0.[2] At a physiological pH of around 7.4, primary amines are sufficiently deprotonated and thus nucleophilic to attack the carbonyl carbon of the sulfo-NHS ester.[10] As the pH increases, the rate of reaction with amines increases, but so does the rate of a competing side reaction: hydrolysis of the sulfo-NHS ester.[7][11] At a pH above 8.5-9.0, the hydrolysis of the ester becomes significantly faster, reducing the overall yield of the desired conjugate.[12] Therefore, a pH of 7.2-7.5 is often a good compromise to ensure efficient amine acylation while minimizing hydrolysis.[11]

-

Buffer Choice: Buffers containing primary amines, such as Tris or glycine, are incompatible with this reaction as they will compete with the target molecule for reaction with the sulfo-NHS ester, effectively quenching the reaction.[13] Phosphate-buffered saline (PBS), HEPES, and borate buffers are commonly used.[14]

Caption: Step 1: Amine acylation with Sulfo-SMCC.

Step 2: Thiol Conjugation via the Maleimide Group

Once the first biomolecule is "maleimide-activated" and any excess Sulfo-SMCC is removed, the second biomolecule containing a free sulfhydryl group (-SH), typically from a cysteine residue, is introduced.[3] The maleimide group reacts with the sulfhydryl group through a Michael addition reaction to form a stable, covalent thioether bond.[15][16]

Causality of Experimental Conditions:

-

pH: The thiol-maleimide reaction is also pH-sensitive, with an optimal range of 6.5 to 7.5.[16][17] In this pH window, the thiol group is sufficiently nucleophilic to react efficiently and selectively with the maleimide.[16] At a pH above 7.5, the maleimide group can also react with primary amines (e.g., from lysine residues), leading to a loss of specificity.[15][17] Below pH 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction rate.[16]

-

Reducing Agents: For the reaction to occur, the sulfhydryl group must be in its reduced, free form. Disulfide bonds within a protein must first be reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[13] If a thiol-containing reducing agent like DTT is used, it must be removed before the addition of the maleimide-activated protein to prevent it from reacting with the maleimide.[13] TCEP is often preferred as it is a non-thiol reducing agent and does not need to be removed.

-

Maleimide Stability: The cyclohexane ring in the Sulfo-SMCC spacer arm provides increased stability to the maleimide group against hydrolysis compared to linkers without this feature.[6] This allows for the maleimide-activated intermediate to be purified and even stored for a period before proceeding to the second step.[6] However, prolonged exposure to aqueous environments, especially at higher pH, will lead to the opening of the maleimide ring, rendering it unreactive towards thiols.[17]

Caption: Step 2: Thiol conjugation with the maleimide-activated intermediate.

Experimental Workflow and Protocol Validation

A successful bioconjugation experiment using Sulfo-SMCC is a self-validating system where each step is designed to ensure the desired outcome and minimize side products.

Caption: A typical experimental workflow for Sulfo-SMCC-mediated bioconjugation.

Detailed Experimental Protocol: Antibody-Peptide Conjugation

This protocol provides a general framework for conjugating a monoclonal antibody (amine-containing) to a cysteine-terminated peptide (sulfhydryl-containing).

Materials:

-

Antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2)

-

Cysteine-containing peptide

-

Sulfo-SMCC

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[18]

-

Desalting columns

-

Quenching Solution (optional): 50 mM L-cysteine in conjugation buffer[3][13]

Procedure:

Step 1: Activation of the Antibody with Sulfo-SMCC

-

Prepare the antibody at a concentration of 1-5 mg/mL in the Conjugation Buffer.[18]

-

Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in water.[18]

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the antibody solution.[19] The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[18]

-

Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.[3] This step is crucial to prevent the crosslinker from reacting with the sulfhydryl groups of the peptide in the next step.

Step 2: Conjugation of the Activated Antibody to the Peptide

-

Dissolve the cysteine-containing peptide in the Conjugation Buffer (adjusted to pH 6.5-7.5).

-

Combine the purified maleimide-activated antibody with the peptide at a desired molar ratio (e.g., 1:5 antibody to peptide).[18]

-

Incubate the reaction mixture for 1-2 hours at room temperature.[3]

-

(Optional) To quench the reaction, add the Quenching Solution to react with any unreacted maleimide groups.[3]

Step 3: Purification and Characterization of the Conjugate

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted peptide and quenching reagent.[20]

-

Characterize the conjugate to determine the conjugation efficiency and the average number of peptides per antibody. This can be done using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[21][22][23]

Quantitative Data Summary

| Parameter | Sulfo-NHS Ester Reaction | Maleimide-Thiol Reaction |

| Optimal pH | 7.0 - 8.0[2] | 6.5 - 7.5[16][17] |

| Incubation Time | 30 - 90 minutes at room temperature[20] | 1 - 2 hours at room temperature[3][20] |

| Reactive Group | Primary Amines (-NH₂)[6] | Sulfhydryls (-SH)[6] |

| Bond Formed | Stable Amide Bond[6] | Stable Thioether Bond[6] |

| Common Buffers | PBS, HEPES, Borate[14] | PBS, MES, HEPES[11][13] |

| Incompatible Buffers | Tris, Glycine (amine-containing)[13] | Buffers with free thiols[17] |

Trustworthiness: Self-Validating Systems and Troubleshooting

A robust protocol is a self-validating one. Each step is designed to maximize the desired reaction while minimizing side reactions.

-

Purity of Reagents: Sulfo-SMCC is moisture-sensitive and should be stored desiccated at -20°C.[2][24] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][19]

-

Buffer Integrity: The absence of extraneous nucleophiles (amines in the first step, thiols in the second) is critical for reaction specificity.

-

Intermediate Purification: The removal of excess Sulfo-SMCC after the first step is non-negotiable for preventing the formation of peptide-peptide dimers.

-

Quenching: The optional quenching step can be important in applications where any residual reactive maleimide groups could interfere with downstream processes.[3]

Troubleshooting Common Issues:

| Issue | Potential Cause | Solution |

| Low Conjugation Yield | Hydrolysis of Sulfo-NHS ester or maleimide. | Check and adjust buffer pH. Prepare Sulfo-SMCC solution immediately before use.[14] |

| Insufficient molar excess of Sulfo-SMCC. | Increase the molar ratio of Sulfo-SMCC to the amine-containing protein. | |

| Oxidized sulfhydryl groups on the second protein. | Ensure complete reduction of disulfide bonds and remove the reducing agent if necessary.[13] | |

| Non-specific Conjugation | pH of the maleimide reaction is too high (>7.5). | Lower the pH of the second reaction step to the optimal range of 6.5-7.5.[17] |

| Precipitation of Protein | Use of organic solvent with non-sulfonated SMCC. | Use the water-soluble Sulfo-SMCC to avoid the need for organic solvents.[4] |

| High concentration of crosslinker. | Optimize the molar excess of Sulfo-SMCC. |

Conclusion

Sulfo-SMCC is a powerful and versatile tool in the bioconjugation toolkit. Its heterobifunctional nature, coupled with its water solubility and the enhanced stability of its maleimide group, allows for a controlled and efficient two-step conjugation process. By understanding the underlying chemical mechanisms and the critical parameters that govern each reaction step, researchers can design robust and reproducible protocols to generate well-defined bioconjugates for a myriad of applications in research, diagnostics, and therapeutics.

References

-

Bio-Synthesis Inc. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [Link]

-

Aestus Biotechnology. Sulfo-SMCC. [Link]

-

Wang, D., et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry. [Link]

-

Cyanagen. Sulfo-SMCC Crosslinker Reagent. [Link]

-

Han, L., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

FUJIFILM Diosynth Biotechnologies. Mass Spectrometric Conjugate Characterization. [Link]

-

Prabhune, M., et al. (2016). Sulfo-SMCC Prevents Annealing of Taxol-Stabilized Microtubules In Vitro. PLoS One. [Link]

-

G-Biosciences. (2014). A Guide to Protein Cross Linkers. [Link]

-

BioProcess International. (2010). Protein Conjugates. [Link]

-

ProChem, Inc. Sulfosuccinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate. [Link]

-

Mabion. Protein Characterization Techniques for Biologics Development. [Link]

-

G-Biosciences. SulfoSMCC. [Link]

-

Langmuir. (2006). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

-

NIH. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. aestusbiotech.com [aestusbiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cyanagen.com [cyanagen.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 9. benchchem.com [benchchem.com]

- 10. covachem.com [covachem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 16. benchchem.com [benchchem.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. benchchem.com [benchchem.com]

- 19. proteochem.com [proteochem.com]

- 20. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 24. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format 50 mg [thermofisher.com]

The Architect's Toolkit: A Deep Dive into the Water Solubility of Sulfo-N-Succinimidyl Ester Crosslinkers

For the researcher, scientist, and drug development professional, the precise and efficient conjugation of biomolecules is a cornerstone of innovation. Whether constructing antibody-drug conjugates (ADCs), immobilizing proteins for immunoassays, or elucidating protein-protein interactions, the choice of crosslinking chemistry is paramount. Among the arsenal of available reagents, Sulfo-N-Succinimidyl (Sulfo-NHS) esters have emerged as indispensable tools, largely due to a single, transformative property: water solubility.

This guide provides an in-depth exploration of the core principles governing the water solubility of Sulfo-NHS ester crosslinkers. We will move beyond simple protocols to dissect the causality behind experimental choices, empowering you to not only execute but also innovate in your bioconjugation strategies.

The Aqueous Advantage: Why Water Solubility Matters

In the realm of biological chemistry, water is the universal solvent. Proteins, antibodies, and peptides exist and function within an aqueous milieu. The ability to perform conjugation reactions directly in physiological buffers, without the need for potentially denaturing organic co-solvents, is a significant advantage.[1][]

The introduction of a sulfonate group (-SO₃⁻) onto the N-hydroxysuccinimide ring is the key structural modification that bestows water solubility upon Sulfo-NHS esters.[1][3] This negatively charged group dramatically increases the hydrophilicity of the molecule, allowing for its direct dissolution in aqueous buffers.[1][] This fundamental property leads to several critical benefits:

-

Preservation of Protein Structure and Function: By eliminating the need for organic solvents like DMSO or DMF, which can perturb the delicate tertiary structure of proteins, Sulfo-NHS esters help maintain the biological activity and antigen-binding affinity of antibodies and other sensitive biomolecules.[1][]

-

Enhanced Reaction Efficiency: Performing conjugations in an aqueous environment can lead to more efficient reactions by ensuring that both the biomolecule and the crosslinker are fully solvated and accessible.

-

Membrane Impermeability: The charged sulfonate group also renders Sulfo-NHS esters impermeable to cell membranes.[][3] This is a crucial feature for applications requiring the specific labeling or crosslinking of cell surface proteins, as the reaction is confined to the exterior of the cell.[][3]

The Chemistry of Activation and Conjugation: A Tale of Two Moieties

Sulfo-NHS esters are amine-reactive crosslinkers that form stable amide bonds with primary amines (-NH₂), which are abundantly found on the N-terminus of proteins and the side chains of lysine residues.[4][5][6] The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.

Caption: Reaction mechanism of a Sulfo-NHS ester with a primary amine.

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the Sulfo-NHS ester. This forms an unstable tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of the Sulfo-NHS leaving group.[6]

Navigating the Nuances: Factors Influencing Solubility and Stability

While the sulfonate group is the primary driver of water solubility, several other factors can influence the dissolution and stability of Sulfo-NHS esters in aqueous solutions.

The Double-Edged Sword of pH

The pH of the reaction buffer is the most critical parameter to control in any Sulfo-NHS ester conjugation. It represents a delicate balance between reactivity and stability.

-

Optimal Reactivity: The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5.[7][8] In this range, a sufficient proportion of the primary amines on the protein are deprotonated and thus nucleophilic, readily attacking the ester.[7]

-

The Peril of Hydrolysis: The primary competing reaction is the hydrolysis of the Sulfo-NHS ester, where water acts as the nucleophile. The rate of hydrolysis increases significantly with increasing pH.[3][9] At a pH of 8.6, the half-life of an NHS ester can be as short as 10 minutes.[9][10]

This inherent instability necessitates that Sulfo-NHS ester solutions be prepared fresh immediately before use.[11][12]

The Impact of Buffer Composition

The choice of buffer is crucial to avoid unintended side reactions. Buffers containing primary amines, such as Tris or glycine, are incompatible with Sulfo-NHS ester chemistry as they will compete with the target molecule for reaction with the ester, significantly reducing conjugation efficiency.[5][8] Phosphate-buffered saline (PBS), borate buffer, and carbonate-bicarbonate buffer are commonly used and recommended for these reactions.[8]

Temperature and Concentration

Reactions are typically carried out at room temperature or 4°C.[7] Lower temperatures can help to minimize the competing hydrolysis reaction, thereby increasing the stability of the activated ester over the course of the reaction.[7]

The concentration of the reactants also plays a role. In dilute protein solutions, a higher molar excess of the crosslinker may be required to achieve the desired degree of labeling.[13]

A Comparative Look at Solubility: Data-Driven Decisions

The solubility of Sulfo-NHS crosslinkers can vary depending on the nature of their spacer arm. The inclusion of polyethylene glycol (PEG) chains, for instance, can further enhance water solubility.[10][13]

| Crosslinker | Structure | Typical Water Solubility | Solubility in DMSO |

| BS³ (Bis(sulfosuccinimidyl) suberate) | Homobifunctional, Alkyl Chain | ~100 mg/mL[7] | ~175 mg/mL[7] |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional, Cyclohexane Spacer | ~5 mg/mL[4] | ~125 mg/mL[14] |

| General Sulfo-NHS Esters | Varies | 5-10 mg/mL | Up to 50 mg/mL |

| BS(PEG)₉ (PEGylated BS³) | Homobifunctional, PEG Spacer | Highly soluble[13] | Soluble |

Note: Solubility values are approximate and can be influenced by buffer composition, pH, and temperature.

In the Lab: A Validated Protocol for Protein-Protein Crosslinking

This protocol provides a robust framework for crosslinking two proteins using a homobifunctional Sulfo-NHS ester like BS³. The causality behind each step is explained to ensure a self-validating system.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cyanagen.com [cyanagen.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. broadpharm.com [broadpharm.com]

- 11. confluore.com [confluore.com]

- 12. covachem.com [covachem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. covachem.com [covachem.com]

An In-depth Technical Guide to Heterobifunctional Crosslinkers: The Core Features of Sulfo-SMCC

This guide provides a comprehensive technical overview of heterobifunctional crosslinkers, with a focused exploration of Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, mechanism of action, and practical applications of these powerful bioconjugation reagents. We will explore not just the "how" but the critical "why" behind experimental choices, ensuring a robust and reproducible understanding of the technology.

The Principle of Heterobifunctionality in Bioconjugation

In the landscape of chemical biology and proteomics, crosslinkers are indispensable tools for covalently linking molecules.[1][2] They are broadly categorized into two classes: homobifunctional and heterobifunctional.[2][3]

-

Homobifunctional Crosslinkers: Possess two identical reactive groups and are typically used in single-step reactions to link like functional groups, which can sometimes lead to unwanted polymerization or self-conjugation.[2][3]

-

Heterobifunctional Crosslinkers: Feature two distinct reactive moieties at the ends of a spacer arm.[3][4] This fundamental difference is their greatest advantage, enabling controlled, sequential reactions.[4][5] By targeting different functional groups (e.g., an amine on one protein and a sulfhydryl on another), researchers can execute a two-step conjugation. This minimizes undesirable side reactions and is the preferred method for creating specific, well-defined bioconjugates like antibody-enzyme complexes or antibody-drug conjugates (ADCs).[2][4][5]

The architecture of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that connects them.[4] The nature of these components dictates the crosslinker's specificity, reactivity, length, and solubility.

Sulfo-SMCC: A Paradigm of Controlled Crosslinking

Sulfo-SMCC is a premier, water-soluble heterobifunctional crosslinker, widely employed for its reliability and efficiency in bioconjugation.[6][7] Its structure is meticulously designed for performance, offering distinct advantages for linking proteins, peptides, and other biomolecules.

Chemical Structure and Key Features

The power of Sulfo-SMCC lies in its three core components:

-

Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Ester: This group targets primary amines (–NH₂), which are abundantly found on the N-terminus of proteins and the side chains of lysine residues.[1][8] The inclusion of a sulfonate (–SO₃⁻) group on the NHS ring is a critical modification that imparts excellent water solubility.[6][9][10] This allows reactions to proceed in physiological, aqueous buffers, preserving the native structure and function of sensitive biomolecules by avoiding the need for potentially denaturing organic solvents.[6][10][11] This is the primary distinction from its water-insoluble analog, SMCC.[5][9]

-

Maleimide Group: This moiety specifically and efficiently reacts with sulfhydryl (thiol, –SH) groups, typically found on the side chains of cysteine residues.[8][12]

-

Cyclohexane Spacer Arm: The non-cleavable spacer arm, with a length of 8.3 Å, provides spatial separation between the conjugated molecules.[13] Crucially, the cyclohexane ring enhances the stability of the maleimide group, reducing its rate of hydrolysis in aqueous solutions compared to linear spacer arms.[10][14][15][16] This stability is key to the success of two-step conjugations, allowing for the reliable preparation and even storage of maleimide-activated intermediates.[14][15]

Figure 2: Two-step reaction mechanism of Sulfo-SMCC.

Quantitative Data & Critical Parameters

The success of a conjugation reaction depends on careful control of several parameters. The following table summarizes key quantitative data for optimizing protocols with Sulfo-SMCC.

| Parameter | Step 1 (Amine Reaction) | Step 2 (Sulfhydryl Reaction) | Rationale & Expert Insights |

| Optimal pH | 7.0 - 9.0 (Typically 7.2-7.5) [5] | 6.5 - 7.5 [5][15] | The pH range of 7.2-7.5 is a common compromise that balances efficient amine reaction with minimal hydrolysis of both the NHS-ester and the maleimide group. [15] |

| Incubation Time | 30-60 min at RT or 2 hours at 4°C [4][5] | 1-2 hours at RT or overnight at 4°C [4][7] | Lower temperatures (4°C) can be used to slow hydrolysis and preserve the stability of sensitive proteins, but require longer incubation times. |

| Molar Excess | 10- to 50-fold (crosslinker over protein) [13][15] | 1:1 to 5:1 (Protein 1 to Protein 2) | The optimal molar excess of crosslinker depends on the protein concentration; more dilute protein solutions require a higher molar excess to achieve sufficient activation. [13][15] |

| Recommended Buffers | Phosphate (PBS), HEPES, Bicarbonate, Borate [5] | Phosphate (PBS), HEPES [5] | CRITICAL: Avoid buffers containing primary amines (e.g., Tris, Glycine) or sulfhydryls, as they will compete with the desired reaction and quench the crosslinker. [13][15] |

| Additives | N/A | 1-5 mM EDTA [5] | EDTA is recommended in the sulfhydryl reaction buffer to chelate divalent metals, which can catalyze the oxidation of sulfhydryls to form disulfide bonds. [5] |

Field-Proven Applications

The robust and controlled chemistry of Sulfo-SMCC makes it a cornerstone reagent in numerous cutting-edge applications:

-

Antibody-Drug Conjugates (ADCs): Sulfo-SMCC is a non-cleavable linker frequently used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery of therapeutics to cancer cells. [6][17]* Immunoassay Development: It is instrumental in creating antibody-enzyme conjugates (e.g., linking Horseradish Peroxidase (HRP) to an antibody) for use in ELISA and other immunoassays. [8][15][18]* Immunogen Preparation: Sulfo-SMCC is used to conjugate haptens or synthetic peptides to larger carrier proteins (like KLH or BSA) to elicit a robust immune response for antibody production. [15][19]* Protein Interaction Studies: By covalently linking proteins that interact, Sulfo-SMCC can be used to trap and identify transient or weak protein-protein interactions. [2][20]* Surface Immobilization: It can be used to attach proteins to surfaces that have been functionalized with primary amines or sulfhydryls for applications like biosensors or affinity chromatography.

Experimental Workflow: A Self-Validating System

A successful conjugation protocol is a self-validating system, with built-in checks to ensure each step has proceeded as intended. Below is a detailed methodology for a two-step protein-protein conjugation.

General Experimental Workflow Diagram

Figure 3: General workflow for a two-step bioconjugation.

Detailed Protocol: Two-Step Protein-Protein Conjugation

Materials:

-

Protein-NH₂ (Protein to be activated)

-

Protein-SH (Sulfhydryl-containing protein)

-

Sulfo-SMCC (handle with care; moisture-sensitive) [14]* Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 [13]* (Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)

-

Desalting columns (e.g., Sephadex G-25) [13] Procedure:

Part A: Activation of Protein-NH₂

-

Prepare Protein-NH₂: Dissolve Protein-NH₂ in Conjugation Buffer to a final concentration of 1-10 mg/mL. [5][15]2. Prepare Sulfo-SMCC: Immediately before use, allow the Sulfo-SMCC vial to equilibrate to room temperature before opening to prevent moisture condensation. [13][14]Dissolve Sulfo-SMCC in water or buffer to a known concentration (e.g., 10 mg/mL). [13]Note: Sulfo-SMCC dissolves poorly in buffers with high salt concentrations; dissolve in water first if needed. [13][14][21]3. Reaction: Add a 10- to 50-fold molar excess of dissolved Sulfo-SMCC to the Protein-NH₂ solution. [13]4. Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C. [4][5] Part B: Purification of Maleimide-Activated Protein

-

Remove Excess Crosslinker: To prevent interference in the next step, immediately remove non-reacted Sulfo-SMCC and the NHS byproduct using a desalting column equilibrated with Conjugation Buffer. [4][15]This is a critical validation step.

Part C: Conjugation to Protein-SH

-

Prepare Protein-SH: Ensure Protein-SH is in an appropriate buffer (pH 6.5-7.5) and contains free sulfhydryls. If disulfide bonds are present, they may need to be reduced with a reducing agent like TCEP. Note: If using DTT, it must be removed prior to conjugation as it contains a free sulfhydryl. [22]2. Conjugation Reaction: Immediately combine the purified, maleimide-activated Protein-NH₂ with your Protein-SH at a desired molar ratio (e.g., 1:1 or 1:5). [5][23]3. Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. [7][22]4. (Optional) Quenching: To stop the reaction, you can add a small molecule with a free sulfhydryl (e.g., cysteine or 2-mercaptoethanol) to quench any unreacted maleimide groups. [22] Part D: Characterization and Analysis

-

Analysis: The final conjugate should be analyzed to confirm successful crosslinking. Techniques such as SDS-PAGE will show a band shift to a higher molecular weight. Mass spectrometry can be used for more precise characterization. [7][22]2. Purification: The final conjugate can be purified from unreacted components using size-exclusion chromatography or other appropriate methods. [7]

Troubleshooting Common Issues

Figure 4: Troubleshooting flowchart for bioconjugation.

References

-

SulfoSMCC. G-Biosciences. [Link]

-

SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis Inc. [Link]

-

Sulfo-SMCC Crosslinker Reagent. Cyanagen. [Link]

-

Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh Format. Al-Faiha. [Link]

-

Sulfo-SMCC Prevents Annealing of Taxol-Stabilized Microtubules In Vitro. PubMed. [Link]

-

Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 8. Sulfo-SMCC Crosslinker 100 mg CAS # 92921-24-9 - Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) - ProteoChem [proteochem.com]

- 9. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. cyanagen.com [cyanagen.com]

- 12. covachem.com [covachem.com]

- 13. proteochem.com [proteochem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. sahoury.com [sahoury.com]

- 17. Sulfo-SMCC, 92921-24-9 | BroadPharm [broadpharm.com]

- 18. covachem.com [covachem.com]

- 19. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Sulfo-SMCC Prevents Annealing of Taxol-Stabilized Microtubules In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. store.sangon.com [store.sangon.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

A Researcher's Guide to the Storage and Stability of Sulfo-N-Succinimidyl Ester Reagents

Sulfo-N-Succinimidyl (Sulfo-NHS) esters are invaluable reagents in bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency.[1][2] Their utility stems from their ability to react with primary amines (–NH₂) to form stable amide bonds.[3] However, the reactivity that makes these compounds so useful also renders them susceptible to degradation, primarily through hydrolysis. A comprehensive understanding of the factors governing their stability is paramount for successful and reproducible conjugation experiments.

This guide provides an in-depth exploration of the core principles of Sulfo-NHS ester chemistry, critical factors influencing their stability, and field-proven best practices for storage and handling.

The Core Chemistry: A Tale of Two Reactions

The success of any Sulfo-NHS ester conjugation hinges on favoring one chemical reaction over another. The reagent's N-hydroxysuccinimide ester group is highly reactive towards nucleophiles. In a typical bioconjugation experiment, two primary nucleophiles are present: the target primary amine on the biomolecule and water from the aqueous buffer.

-

Aminolysis (The Desired Reaction): A primary amine on a biomolecule, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue, attacks the ester, forming a stable amide bond and releasing N-hydroxysulfosuccinimide.[1][3]

-

Hydrolysis (The Competing Reaction): A water molecule attacks the ester, cleaving it and rendering the reagent inactive. This hydrolysis reaction is the primary cause of reagent degradation and reduced labeling efficiency.[4][5]

The goal of any protocol is to maximize the rate of aminolysis while minimizing the rate of hydrolysis. This is achieved by carefully controlling the reaction conditions, most notably pH.

Aminolysis vs. Hydrolysis Pathways for Sulfo-NHS Esters.

The Stability Challenge: Taming Hydrolysis

The stability of a Sulfo-NHS ester is not an intrinsic constant but is highly dependent on its environment. The rate of hydrolysis is influenced by pH, temperature, and the presence of moisture.

The Critical Role of pH

The reaction between an NHS ester and a primary amine is strongly pH-dependent.[6][7] At a pH below ~7.2, the primary amines on the protein are protonated (R-NH₃⁺), making them poor nucleophiles and thus unavailable for reaction.[7] Conversely, as the pH rises into the alkaline range, the rate of hydrolysis increases dramatically.[4][8]

Therefore, a careful balance must be struck. The optimal pH range for most NHS ester conjugations is between pH 7.2 and 8.5 .[4] In this window, a sufficient concentration of primary amines are deprotonated and reactive, while the rate of hydrolysis is still manageable.

The following table summarizes the profound effect of pH on the stability of NHS esters in aqueous solutions.

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C | 4-5 hours |

| 8.0 | 4°C | ~1 hour |

| 8.6 | 4°C | 10 minutes |

| 9.0 | Room Temp. | < 10 minutes |

| Data compiled from multiple sources.[1][4][9][10][11] |

As the data clearly shows, even a small increase in pH can lead to a logarithmic decrease in the reagent's half-life. The sulfonated group of Sulfo-NHS esters generally increases water solubility and stability compared to their non-sulfonated counterparts, but the principle of pH-dependent hydrolysis remains the same.[5]

Best Practices for Storage and Handling

To ensure maximum reactivity and experimental success, rigorous storage and handling protocols are not just recommended—they are essential.

Long-Term Storage (Solid Form)

-

Store Cold and Desiccated: Upon receipt, Sulfo-NHS reagents should be stored at 4°C or -20°C, protected from light.[12] The most critical factor is keeping the reagent dry . Storage in a desiccator is mandatory to prevent gradual hydrolysis from atmospheric moisture.[5][13]

-

Equilibrate Before Opening: Always allow the reagent vial to equilibrate to room temperature for at least 15-20 minutes before opening.[5][13] Opening a cold vial will cause moisture from the air to condense on the powder, compromising the entire stock.

Preparation of Stock Solutions

-

Use Anhydrous Solvents: For Sulfo-NHS esters that require dissolution before addition to an aqueous reaction, always use a high-purity, anhydrous-grade organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8][14] The presence of water in the solvent will immediately begin to hydrolyze the reagent.

-

Beware of Degraded Solvents: DMF can degrade over time to form dimethylamine, which contains a reactive primary amine.[14][15] If your DMF has a "fishy" odor, it should be discarded as it will consume the NHS ester.

-

Prepare Fresh and Use Immediately: Never store Sulfo-NHS esters in solution.[14][16] Stock solutions, especially those made in aqueous buffers, are highly unstable and should be prepared immediately before use and added to the reaction mixture without delay.

Experimental Protocol: A Self-Validating Approach to Protein Labeling

This protocol provides a robust framework for labeling a protein with a Sulfo-NHS ester reagent. It incorporates best practices and a simple validation step to confirm reagent activity.

Materials

-

Protein of interest (in an amine-free buffer like PBS)

-

Sulfo-NHS ester reagent

-

Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO (if required)

-

Desalting column for purification

Workflow Diagram

A typical experimental workflow for protein conjugation.

Step-by-Step Methodology

-

Prepare the Protein: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[2] Buffers containing primary amines like Tris or glycine are incompatible and will compete with the protein for the labeling reagent.[7][14]

-

Calculate Reagent Amount: Determine the amount of Sulfo-NHS ester needed. A 10- to 20-fold molar excess of the ester over the protein is a common starting point for optimization.[1]

-

Prepare Reagent Stock: Allow the Sulfo-NHS ester vial to warm to room temperature before opening. Weigh the required amount and dissolve it immediately before use. If the reagent is not readily water-soluble, dissolve it in a minimal volume of anhydrous DMSO before adding it to the reaction.[6][]

-

Initiate the Reaction: Add the dissolved Sulfo-NHS ester to the protein solution while gently vortexing.

-

Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[3][7] Lower temperatures can help minimize hydrolysis, especially if longer reaction times are needed.[7]

-

Quench the Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[11] The primary amines in the Tris buffer will react with and consume any excess NHS ester.

-

Purify the Conjugate: Remove excess, unreacted reagent and the quenched byproducts from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.[15]

-

Self-Validation Check: To confirm the activity of the Sulfo-NHS ester, you can perform a simple qualitative test. The N-hydroxysulfosuccinimide byproduct released during both aminolysis and hydrolysis absorbs light around 260 nm.[5] By measuring the absorbance of a reagent solution at 260 nm before and after intentionally hydrolyzing it with a weak base (e.g., adding a small amount of 0.5M NaOH), a significant increase in absorbance confirms that the ester was active.[5][14]

By adhering to these principles of storage, handling, and reaction control, researchers can ensure the stability and reactivity of their Sulfo-NHS ester reagents, leading to more reliable, reproducible, and successful bioconjugation outcomes.

References

-

G-Biosciences. (n.d.). Sulfo-NHS. G-Biosciences. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]

-

Interchim. (n.d.). NHS / sulfo-NHS. Interchim. Retrieved from [Link]

-

Hunter, J. E., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 2(6), e459. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Retrieved from [Link]

-

ChemGulf. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. ChemGulf Blog. Retrieved from [Link]

-

ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). NHS Ester Chemistry Explained: Sulfo-NHS Methacrylate as a Key Component. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

ResearchGate. (n.d.). NHS and Sulfo-NHS. ResearchGate. Retrieved from [Link]

-

ChemGulf. (2025, October 2). What are the safety precautions when handling amines and amides?. ChemGulf Blog. Retrieved from [Link]

-

Analytical Methods. (2015, June 22). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). NHS and Sulfo-NHS. Fisher Scientific. Retrieved from [Link]

-

Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Retrieved from [Link]

-

National Institutes of Health. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 19(1), 119–130. Retrieved from [Link]

-

ReAgent Chemical Services. (2024, August 7). How to Safely Handle Reactive Chemicals. The Chemistry Blog. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. store.sangon.com [store.sangon.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Sulfo-NHS (N-hydroxysulfosuccinimide), 5 g - FAQs [thermofisher.com]

Methodological & Application

Protocol for antibody-drug conjugation using Sulfo-SMCC

An Application Guide to Antibody-Drug Conjugation Using Sulfo-SMCC

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the successful conjugation of antibodies to drug-linkers using the water-soluble, heterobifunctional crosslinker, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). We delve into the underlying chemical principles, outline critical experimental parameters, and provide step-by-step instructions for antibody activation, drug-linker conjugation, and final purification of the Antibody-Drug Conjugate (ADC). Furthermore, this document establishes a framework for the essential analytical characterization of the final ADC product to ensure its quality, potency, and consistency. This guide is intended for researchers, scientists, and drug development professionals engaged in the creation of targeted therapeutics.

Introduction to Antibody-Drug Conjugates and Sulfo-SMCC Chemistry

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small-molecule drugs.[1][2] This synergy allows for the targeted delivery of a potent payload directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity to healthy tissues.[3] An ADC is comprised of three core components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that covalently attaches the payload to the antibody.[4][5]

The choice of linker chemistry is paramount to the stability and therapeutic index of the ADC. Sulfo-SMCC is a premier heterobifunctional crosslinker widely employed in ADC development.[6][7] It features two distinct reactive moieties:

-

An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (such as the ε-amine of lysine residues) on the antibody surface to form a stable amide bond.[8]

-

A maleimide group , which reacts specifically with sulfhydryl (thiol) groups (-SH) on the drug-linker payload to form a stable thioether bond.[9][]

The key advantage of Sulfo-SMCC is the addition of a sulfonate (SO₃⁻) group, which renders the molecule water-soluble.[6][7] This allows the conjugation reaction to proceed in aqueous buffers, avoiding the use of organic co-solvents that can compromise the antibody's structural integrity and lead to aggregation.[6][11] The cyclohexane ring within the spacer arm enhances the stability of the maleimide group against hydrolysis, permitting a controlled, two-step reaction process.[12][13]

Principle of the Two-Step Sulfo-SMCC Conjugation Reaction

The conjugation process is a sequential, two-step reaction that provides control over the activation and conjugation steps, minimizing undesirable side reactions.

Step 1: Antibody Activation. The primary amine groups on the surface lysine residues of the antibody react with the NHS-ester of Sulfo-SMCC. This reaction is most efficient at a pH of 7.0-8.0 and results in the formation of a stable, maleimide-activated antibody intermediate.[6] Excess, unreacted Sulfo-SMCC is then removed.

Step 2: Drug-Linker Conjugation. The thiol-containing drug-linker is added to the purified, maleimide-activated antibody. The maleimide group reacts with the sulfhydryl group via a Michael addition mechanism to form a stable, covalent thioether bond.[9][] This reaction is highly specific and efficient at a pH of 6.5-7.5.[][]

Caption: General experimental workflow for ADC conjugation.

Step 1: Antibody Activation with Sulfo-SMCC

-

Scientist's Note: This step introduces reactive maleimide groups onto the antibody surface. The goal is to achieve a sufficient level of activation without compromising the antibody's integrity. The removal of excess crosslinker is critical to prevent it from reacting with and capping the thiol-drug in the next step.

-

Prepare Sulfo-SMCC: Immediately before use, weigh out the required amount of Sulfo-SMCC and dissolve it in water or Reaction Buffer to a concentration of ~10 mM. [15]2. Calculate Molar Excess: Determine the moles of antibody in your reaction. Calculate the volume of Sulfo-SMCC solution needed to achieve the desired molar excess (e.g., 20-fold).

Antibody Concentration Suggested Molar Excess of Sulfo-SMCC 5–10 mg/mL 5x – 10x 1–4 mg/mL 20x < 1 mg/mL 40x – 80x (Data synthesized from manufacturer recommendations) [13]3. Reaction: Add the calculated volume of Sulfo-SMCC solution to the antibody solution while gently vortexing.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. [16]5. Purification: Immediately remove the excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Reaction Buffer (PBS, pH 7.2). [17]This buffer exchange also prepares the activated antibody for the next step.

Step 2: Conjugation with Thiol-Containing Drug-Linker

-

Scientist's Note: This is the payload attachment step. The pH is slightly lower than in the activation step to favor the specific reaction of the maleimide with the thiol while minimizing maleimide hydrolysis. [12]A slight molar excess of the drug-linker is used to drive the reaction to completion.

-

Prepare Drug-Linker: Prepare a stock solution of the thiol-containing drug-linker. If hydrophobic, dissolve in a minimal volume of DMSO first.

-

Reaction: Add the drug-linker to the purified, maleimide-activated antibody solution. A typical molar excess of drug-linker to antibody is 1.5 to 5-fold over the number of available maleimide sites.

-

Incubation: Incubate for 1-2 hours at room temperature. Protect from light if the payload is light-sensitive. [18]4. Quenching (Optional): To cap any unreacted maleimide groups and ensure a defined final product, add a quenching agent like cysteine to a final concentration of 1 mM. Incubate for an additional 15-20 minutes.

Step 3: Purification of the Final ADC

-

Scientist's Note: Purification is essential to remove unreacted drug-linker, quenching agent, and any protein aggregates formed during the reaction. [19]The choice of method depends on the specific properties of the ADC.

-

Method Selection:

-

Size Exclusion Chromatography (SEC): An effective method to separate the high molecular weight ADC from smaller molecules like free drug-linker. [] * Hydrophobic Interaction Chromatography (HIC): Can be used not only for purification but also to separate ADC species with different DARs, as each conjugated drug adds hydrophobicity. [][21] * Tangential Flow Filtration (TFF) / Diafiltration: A scalable method used in manufacturing to exchange buffer and remove small molecule impurities. [1][22]2. Execution: Perform the chosen purification method according to standard protocols. Pool the fractions containing the purified ADC, as determined by UV absorbance at 280 nm.

-

-

Final Formulation: Buffer exchange the purified ADC into a suitable storage buffer (e.g., PBS or a formulation buffer specific to the antibody) and concentrate to the desired final concentration. Store at 4°C for short-term use or at -80°C for long-term storage.

Characterization and Quality Control of the ADC

Thorough characterization is a mandatory step to validate the conjugation process and ensure the ADC meets critical quality attributes (CQAs). [3][4]

| Parameter | Analytical Technique | Purpose |

|---|---|---|

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | Provides an average DAR by measuring absorbance at 280 nm (for protein) and at the drug's λmax. [][24] |

| Hydrophobic Interaction Chromatography (HIC) | Separates species with different drug loads (DAR 0, 2, 4, etc.), providing information on DAR distribution and average DAR. [21] | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides precise mass measurements of intact or reduced ADC to confirm drug loading on light and heavy chains and calculate average DAR. [25][26] | |

| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Quantifies the percentage of monomer, high molecular weight species (aggregates), and fragments. [2] |

| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of residual, unconjugated drug-linker in the final product. [4] |

| Confirmation of Conjugation | SDS-PAGE (Reduced & Non-reduced) | Visualizes the increase in molecular weight of the antibody chains upon drug conjugation. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Drug-to-Antibody Ratio (DAR) | - Insufficient molar excess of Sulfo-SMCC or drug-linker. - Hydrolysis of Sulfo-SMCC (old reagent, moisture contamination). - Suboptimal pH for reaction steps. - Poor solubility of drug-linker. [27] | - Optimize molar ratios in a stepwise manner. - Use fresh, high-quality reagents; prepare solutions immediately before use. - Verify the pH of all reaction buffers. - Use a minimal amount of a compatible co-solvent (e.g., <10% DMSO) for the drug-linker. [27] |

| High Levels of Aggregation | - Over-modification of the antibody (too high Sulfo-SMCC ratio). - High hydrophobicity of the payload. - Inappropriate buffer conditions (pH, co-solvents). - High protein concentration during conjugation. | - Reduce the molar excess of Sulfo-SMCC. - Include aggregation-reducing excipients in the buffer. - Optimize conjugation conditions (e.g., lower temperature, shorter incubation). - Consider immobilizing the antibody on a resin during conjugation to prevent intermolecular cross-linking. [11] |

| Presence of Free Drug in Final Product | - Inefficient purification post-conjugation. - Instability of the thioether bond (less common with maleimide, but possible). [28] | - Optimize the purification step (e.g., increase column length for SEC, optimize gradient for HIC). - Perform a second, orthogonal purification step if necessary. |

Conclusion

The conjugation of antibodies to cytotoxic payloads using Sulfo-SMCC is a robust and widely adopted method for the synthesis of ADCs. Success relies on a deep understanding of the underlying chemistry and meticulous control over key reaction parameters, including reagent quality, molar ratios, and buffer conditions. This guide provides a foundational protocol and the scientific rationale necessary for its implementation. Rigorous post-conjugation purification and comprehensive analytical characterization are indispensable for producing a safe, effective, and consistent therapeutic agent.

References

-

Current approaches for the purification of antibody-drug conjugates - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. (2021). American Chemical Society. Retrieved January 2, 2026, from [Link]

-

Perspectives and Characterization on Antibody–Drug Conjugates | LCGC International. (n.d.). Retrieved January 2, 2026, from [Link]

-

Sulfo-SMCC - Aestus Biotechnology. (n.d.). Retrieved January 2, 2026, from [Link]

-

Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Analytical Techniques for Antibody-Drug Conjugates - Pharma Focus America. (n.d.). Retrieved January 2, 2026, from [Link]

-

SulfoSMCC - G-Biosciences. (n.d.). Retrieved January 2, 2026, from [Link]

-

Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). (n.d.). Retrieved January 2, 2026, from [Link]

-

SMCC and Sulfo-SMCC for Cross-Linking and Conjugation - Bio-Synthesis Inc. (2025). Retrieved January 2, 2026, from [Link]

-

Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs) - Agilent. (2015). Retrieved January 2, 2026, from [Link]

-

Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. (2024). Retrieved January 2, 2026, from [Link]

-

Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates | Analytical Chemistry - ACS Publications. (2023). Retrieved January 2, 2026, from [Link]

-

A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) - SCIEX. (n.d.). Retrieved January 2, 2026, from [Link]

-

Cross-linking of complex I subunits with sulfo-SMCC and BS 3 . Purified... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Tackling Aggregation Challenges in ADC Production - Pharmaceutical Technology. (n.d.). Retrieved January 2, 2026, from [Link]

-

Analyze Antibody-Drug-Conjugates (ADCs) by HPLC | GoToStage.com. (2025). Retrieved January 2, 2026, from [Link]

-

Figure 4. ADC analysis using an LC(HIC)/LC(RP)/QTOF-MS approach. (A) A... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Generation and purification of highly-specific antibodies for detecting post-translationally modified proteins in vivo - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

HIC HPLC Analysis of Biopolymer, Conjugate, and ADC - CellMosaic. (n.d.). Retrieved January 2, 2026, from [Link]

-

Chromatographic Strategies for Intact mAb and ADC Analysis - Chromatography Online. (2024). Retrieved January 2, 2026, from [Link]

-

Purification and Modification of Antibodies. (n.d.). Retrieved January 2, 2026, from [Link]

-

Antibody Purification: Methods, Techniques, and Process | Sino Biological. (n.d.). Retrieved January 2, 2026, from [Link]

-

Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

A review of conjugation technologies for antibody drug conjugates - Oxford Academic. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]

- 2. pharmafocusamerica.com [pharmafocusamerica.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aestusbiotech.com [aestusbiotech.com]

- 7. benchchem.com [benchchem.com]

- 8. store.sangon.com [store.sangon.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. pharmtech.com [pharmtech.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 15. proteochem.com [proteochem.com]

- 16. benchchem.com [benchchem.com]

- 17. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 18. benchchem.com [benchchem.com]

- 19. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cellmosaic.com [cellmosaic.com]

- 22. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]

- 24. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 25. agilent.com [agilent.com]

- 26. sciex.com [sciex.com]

- 27. benchchem.com [benchchem.com]

- 28. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for Protein-Peptide Crosslinking with Sulfo-SMCC

Introduction: The Power of Covalent Bonds in Understanding and Engineering Biology

In the intricate world of molecular biology and drug development, the precise and stable linking of proteins to other molecules is paramount. This process, known as bioconjugation, is a cornerstone of numerous applications, from elucidating protein-protein interactions to the creation of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] Among the arsenal of chemical tools available, heterobifunctional crosslinkers stand out for their ability to connect two different functional groups, offering a high degree of control over the conjugation process.

This guide focuses on a particularly versatile and widely used water-soluble crosslinker: Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) .[3] We will delve into the chemical principles governing its reactivity, provide detailed, field-proven protocols for its application in protein-peptide crosslinking, and offer insights into optimization and troubleshooting.

Why Sulfo-SMCC? The Advantages of a Water-Soluble, Heterobifunctional Crosslinker

Sulfo-SMCC possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[4] This dual reactivity allows for a controlled, two-step crosslinking process. The NHS ester targets primary amines (–NH₂), such as the side chain of lysine residues and the N-terminus of a protein, while the maleimide group specifically reacts with sulfhydryl groups (–SH), found in cysteine residues.

The key advantages of Sulfo-SMCC include:

-

Water Solubility: The presence of a sulfonate group on the NHS ring makes Sulfo-SMCC highly soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF that can denature proteins.[3][5]

-

Heterobifunctionality: The distinct reactivity of the NHS ester and maleimide groups allows for sequential and specific conjugation, minimizing the formation of unwanted homodimers.[6]

-

Spacer Arm Stability: The cyclohexane ring in the spacer arm provides stability to the maleimide group, reducing its susceptibility to hydrolysis and allowing for the preparation of maleimide-activated intermediates that can be stored for later use.[7][8]

-

Defined Spacer Length: The rigid cyclohexane spacer arm maintains a defined distance of approximately 8.3 Å between the conjugated molecules.[9][10]

The Chemistry of Sulfo-SMCC Crosslinking: A Two-Step Process

The crosslinking reaction with Sulfo-SMCC is a sequential process that leverages the different pH optima of the NHS ester and maleimide reactions.

Step 1: Amine Reaction (NHS Ester)

The NHS ester of Sulfo-SMCC reacts with primary amines at a pH range of 7.0-9.0 to form a stable amide bond.[8] This initial step results in the "activation" of the amine-containing protein with the maleimide group.

Step 2: Sulfhydryl Reaction (Maleimide)

Following the removal of excess, unreacted Sulfo-SMCC, the maleimide-activated protein is introduced to the sulfhydryl-containing peptide. The maleimide group reacts with the sulfhydryl group at a pH range of 6.5-7.5 to form a stable thioether bond, completing the crosslink.

Below is a visual representation of the two-step crosslinking workflow:

Caption: A two-step workflow for protein-peptide crosslinking using Sulfo-SMCC.

Quantitative Parameters for Successful Crosslinking

The efficiency of the crosslinking reaction is influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time. The following tables provide a summary of key quantitative parameters for using Sulfo-SMCC.

Table 1: Recommended Reaction Conditions

| Parameter | Step 1: Amine Reaction (NHS Ester) | Step 2: Sulfhydryl Reaction (Maleimide) |

| pH Range | 7.0 - 9.0[7] | 6.5 - 7.5[7] |

| Optimal pH | 7.2 - 7.5[7] | 6.5 - 7.5[5] |

| Incubation Time | 30-60 minutes at room temperature or 2-4 hours at 4°C[7] | 30-60 minutes at room temperature or 2 hours at 4°C[7] |

| Molar Excess of Crosslinker to Protein | 10- to 50-fold molar excess is typical[7] | N/A |

| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, borate buffers. Avoid buffers with primary amines (e.g., Tris, glycine).[7] | Phosphate-buffered saline (PBS). The addition of 1-5 mM EDTA can help prevent disulfide bond formation.[7] |

Table 2: Molar Excess Recommendations for Crosslinker Activation

| Protein-NH₂ Concentration | Suggested Crosslinker Molar Excess |

| < 1 mg/mL | 40-80-fold[8] |

| 1-4 mg/mL | 20-fold[8] |

| 5-10 mg/mL | 5- to 10-fold[8] |

Detailed Experimental Protocol: Antibody-Peptide Conjugation

This protocol provides a step-by-step guide for conjugating a cysteine-containing peptide to an antibody using Sulfo-SMCC.

Materials Required

-

Amine-containing protein (e.g., Antibody)

-

Sulfhydryl-containing peptide (ensure it has a free cysteine)

-

Sulfo-SMCC (store at -20°C, desiccated)[9]

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[7]

-

Desalting columns (e.g., Sephadex G-25)[9]

-

Reducing agent (e.g., TCEP or DTT, if the peptide has disulfide bonds)[4]

-

Quenching Buffer (optional): Buffer containing reduced cysteine or other free sulfhydryl[7]

Protocol: Step-by-Step

Step 1: Activation of the Antibody with Sulfo-SMCC

-

Prepare the Antibody: Dissolve the antibody in Conjugation Buffer at a concentration of 1-5 mg/mL.[7]

-

Prepare Sulfo-SMCC: Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in water.[7] Note: Sulfo-SMCC is moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.[9] If the Sulfo-SMCC does not completely dissolve, gentle warming to 40-50°C can aid dissolution.[9]

-

Reaction: Add a 20-fold molar excess of the Sulfo-SMCC stock solution to the antibody solution.[7] The optimal molar excess may need to be determined empirically based on the antibody concentration (see Table 2).

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[7]

-

Removal of Excess Crosslinker: Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[7] This step is crucial to prevent the crosslinker from reacting with the sulfhydryl groups of the peptide in the next step.

Step 2: Conjugation to Cysteine-Containing Peptide

-

Prepare the Peptide: Dissolve the cysteine-containing peptide in Conjugation Buffer. If the peptide contains disulfide bonds, they must be reduced to free sulfhydryls using a reducing agent like TCEP or DTT. If DTT is used, it must be removed prior to conjugation.[5]

-

Conjugation: Combine the desalted, maleimide-activated antibody with the sulfhydryl-containing peptide at a desired molar ratio (e.g., 1:5 antibody to peptide).[7]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[7]

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching buffer containing a final concentration of 20-50 mM cysteine or another free sulfhydryl.[5][11]

-

Purification: Purify the final antibody-peptide conjugate from unreacted components using size-exclusion chromatography, dialysis, or another suitable purification method.[4]

-

Analysis: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or functional assays to confirm successful conjugation and determine the conjugation ratio.[11]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | Hydrolysis of Sulfo-SMCC | Prepare Sulfo-SMCC solution immediately before use. Ensure the reagent is stored properly at -20°C and protected from moisture.[9] |

| Buffers contain primary amines or sulfhydryls | Use buffers free of primary amines (e.g., Tris, glycine) and sulfhydryls.[5] | |

| Suboptimal pH | Ensure the pH for the amine reaction is 7.0-7.5 and for the sulfhydryl reaction is 6.5-7.5.[7] | |

| Insufficient molar excess of Sulfo-SMCC | Optimize the molar ratio of Sulfo-SMCC to the amine-containing protein, especially for dilute protein solutions.[8] | |

| Protein Precipitation | Use of organic solvents with non-sulfonated SMCC | Use the water-soluble Sulfo-SMCC to avoid protein denaturation.[5] |

| No Conjugation in Step 2 | No free sulfhydryls on the peptide | Ensure that any disulfide bonds in the peptide are reduced prior to conjugation.[5] |

| Incomplete removal of excess Sulfo-SMCC | Ensure efficient removal of the unreacted crosslinker after the first step using a desalting column.[7] |

Below is a flowchart for troubleshooting common issues in Sulfo-SMCC crosslinking:

Caption: A troubleshooting flowchart for Sulfo-SMCC protein-peptide crosslinking.

Conclusion: Enabling Innovation in Bioconjugation

Sulfo-SMCC stands as a powerful and reliable tool for researchers, scientists, and drug development professionals. Its water solubility, heterobifunctional nature, and the stability of its maleimide group provide a robust platform for the creation of well-defined protein-peptide conjugates. By understanding the underlying chemistry and carefully controlling the reaction parameters, Sulfo-SMCC can be effectively employed to advance our understanding of biological systems and to engineer novel therapeutics and diagnostics.

References

-

Lee, Y., et al. (2022). Boosted Cross-Linking and Characterization of High-Performing Self-Assembling Peptides. International Journal of Molecular Sciences, 23(3), 1163. [Link]

-

Bio-Synthesis Inc. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Retrieved from [Link]

-

G-Biosciences. (n.d.). SulfoSMCC. Retrieved from [Link]

-

Cyanagen. (n.d.). Sulfo-SMCC Crosslinker Reagent. Retrieved from [Link]

-

Aestus Biotechnology. (n.d.). Sulfo-SMCC. Retrieved from [Link]

-

CF Plus Chemicals. (n.d.). Sulfo-SMCC crosslinker. Retrieved from [Link]

-

Sangon Biotech. (n.d.). SMCC and Sulfo-SMCC. Retrieved from [Link]

-

Prabhune, M., et al. (2016). Sulfo-SMCC Prevents Annealing of Taxol-Stabilized Microtubules In Vitro. PLoS One, 11(8), e0161623. [Link]

-

ProChem, Inc. (n.d.). Sulfosuccinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate. Retrieved from [Link]

-

Al-Faiha For Laboratory & Scientific Supplies Co. (n.d.). Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh Format. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme illustrating hydrolysis of sulfo-SMCC activated of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-linking of complex I subunits with sulfo-SMCC and BS 3 . Purified.... Retrieved from [Link]

Sources

- 1. aestusbiotech.com [aestusbiotech.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 5. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]

- 6. cyanagen.com [cyanagen.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. proteochem.com [proteochem.com]

- 10. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]

- 11. benchchem.com [benchchem.com]

Sulfo-SMCC Protocol for Cell Surface Protein Labeling: An In-Depth Technical Guide

This guide provides a comprehensive, in-depth protocol for utilizing Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) for the specific labeling of cell surface proteins. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for successful and reproducible bioconjugation.

Foundational Principles: Understanding Sulfo-SMCC

Sulfo-SMCC is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that enable the covalent linkage of two different types of molecules.[1][2] Its structure is key to its function in cell surface labeling:

-

Sulfo-NHS Ester: This group reacts with primary amines (-NH₂), such as those found on the side chains of lysine residues in proteins.[3] The reaction forms a stable amide bond and is most efficient at a pH range of 7.0-9.0.[3]

-

Maleimide Group: This group specifically targets sulfhydryl (thiol) groups (-SH), like those on cysteine residues, to form a stable thioether bond.[2] This reaction is optimal in the pH range of 6.5-7.5.[3]

-

Sulfonate Group: A key feature is the sulfonate (SO₃⁻) group on the NHS ring, which renders the entire molecule water-soluble.[4][5] This is a critical advantage over its non-sulfonated counterpart, SMCC, as it eliminates the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and cell viability.[4][6] This water solubility also makes Sulfo-SMCC membrane-impermeable, ensuring that labeling is restricted to the cell surface.[7]

-